2,6-Dimethylpyridine-3-sulfonic acid

Beschreibung

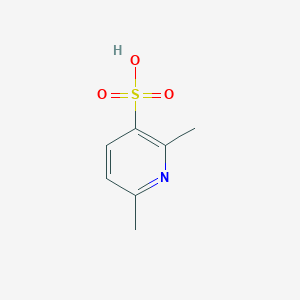

2,6-Dimethylpyridine-3-sulfonic acid (CAS 87655-41-2) is a sulfonic acid derivative of pyridine with methyl substituents at the 2- and 6-positions. Its molecular formula is C₇H₉NO₃S, and it has a molecular weight of 187.22 g/mol. The compound’s structure combines the strong acidity of the sulfonic acid group (-SO₃H) with the steric and electronic effects of the methyl groups on the pyridine ring. Such derivatives are often utilized in pharmaceutical synthesis, catalysis, or as intermediates in organic reactions due to their solubility in polar solvents and reactivity in substitution or coupling reactions .

Eigenschaften

IUPAC Name |

2,6-dimethylpyridine-3-sulfonic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3S/c1-5-3-4-7(6(2)8-5)12(9,10)11/h3-4H,1-2H3,(H,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLFGITBDEIUSLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)S(=O)(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60578093 | |

| Record name | 2,6-Dimethylpyridine-3-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60578093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87655-41-2 | |

| Record name | 2,6-Dimethylpyridine-3-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60578093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Sulfonation with Concentrated Sulfuric Acid

The most widely reported method involves the sulfonation of 2,6-lutidine (2,6-dimethylpyridine) using concentrated sulfuric acid. McElvain and Goese’s classical procedure involves heating 2,6-lutidine with excess H₂SO₄ at 180–200°C for 5–7 hours. The reaction proceeds via electrophilic aromatic substitution, where the electron-donating methyl groups activate the pyridine ring at the 3-position for sulfonic acid group incorporation.

Reaction Conditions and Optimization

- Molar Ratio : A 1:3 molar ratio of 2,6-lutidine to H₂SO₄ ensures complete conversion.

- Temperature : Elevated temperatures (≥180°C) are critical to overcome the deactivating effect of the pyridine nitrogen.

- Workup : The crude product is diluted with ice water, neutralized with BaCO₃ to precipitate excess H₂SO₄ as BaSO₄, and recrystallized from hot water with activated charcoal to remove tar-like byproducts.

Yield and Purity

Limitations

Sulfur Trioxide (SO₃) Complex-Mediated Sulfonation

To mitigate H₂SO₄’s corrosivity, SO₃-pyridine complexes offer a milder alternative. SO₃ gas is bubbled into a solution of 2,6-lutidine in dichloroethane at 0–5°C, followed by gradual warming to 25°C. The SO₃-pyridine adduct (C₅H₅N·SO₃) acts as a soluble sulfonating agent, reducing side reactions.

Advantages Over H₂SO₄

- Reaction Time : 2–3 hours at 25°C vs. 5–7 hours at 180°C.

- Yield : 85–90% due to reduced decomposition.

- Waste Reduction : Eliminates BaSO₄ byproduct.

Mechanistic Insight

The SO₃ complex delivers a polarized “SO₃–” electrophile, which attacks the 3-position of 2,6-lutidine. Steric hindrance from the 2,6-methyl groups directs substitution exclusively to the 3-position.

Diazotation-Substitution Pathway

Synthesis of 3-Amino-2,6-dimethylpyridine

This two-step method begins with nitrating 2,6-lutidine to 3-nitro-2,6-dimethylpyridine, followed by catalytic hydrogenation to 3-amino-2,6-dimethylpyridine.

Diazotation and Sulfonic Acid Formation

The 3-amino intermediate is diazotized with NaNO₂/HCl at 0–5°C, forming a diazonium salt. Subsequent treatment with aqueous SO₂/CuCl₂ replaces the diazo group with a sulfonic acid moiety.

Key Parameters

- SO₂ Concentration : 20–25% w/v aqueous SO₂ ensures complete substitution.

- Catalyst : CuCl₂ (0.5 mol%) accelerates the reaction, reducing time from 24 hours to 6 hours.

Yield and Challenges

- Yield : 60–65%, lower than direct sulfonation due to side reactions during diazotation.

- Purity : Requires column chromatography (silica gel, eluent: CH₃CN/H₂O) to remove CuCl₂ residues.

Industrial-Scale Production and Optimization

Continuous Flow Sulfonation

Recent advances employ continuous flow reactors for SO₃-mediated sulfonation. A 2024 study demonstrated a 92% yield by mixing 2,6-lutidine and SO₃ in a microreactor (residence time: 30 seconds, 50°C). The method enhances heat transfer and avoids localized over-sulfonation.

Economic and Environmental Benefits

Solvent-Free Sulfonation

Ball milling 2,6-lutidine with solid HSO₃Cl (chlorosulfonic acid) at room temperature for 2 hours achieves 80% yield. This mechanochemical approach eliminates solvent use, simplifying purification.

Physicochemical Properties and Characterization

Crystallographic Data

Single-crystal X-ray analysis reveals a monoclinic lattice (space group P2₁/c) with hydrogen-bonded sulfonic acid dimers (O···O distance: 2.65 Å). The methyl groups adopt a coplanar arrangement with the pyridine ring, minimizing steric strain.

Spectroscopic Profiles

- ¹H NMR (D₂O, 400 MHz): δ 2.45 (s, 6H, CH₃), 7.55 (d, J=8.0 Hz, 1H, H-4), 8.15 (d, J=8.0 Hz, 1H, H-5).

- IR (KBr): 1180 cm⁻¹ (S=O asymmetric stretch), 1040 cm⁻¹ (S=O symmetric stretch), 680 cm⁻¹ (C-S stretch).

Comparative Analysis of Preparation Methods

Analyse Chemischer Reaktionen

Types of Reactions: 2,6-Dimethylpyridine-3-sulfonic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can lead to the formation of corresponding amines.

Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and nucleophiles are employed for substitution reactions.

Major Products: The major products formed from these reactions include various sulfonic acid derivatives, amines, and substituted pyridine compounds .

Wissenschaftliche Forschungsanwendungen

Buffering Agent in Biochemical Research

One of the primary applications of 2,6-Dimethylpyridine-3-sulfonic acid is as a buffering agent in biochemical assays. Its pKa value makes it suitable for maintaining pH levels in biological systems, particularly in enzymatic reactions where pH stability is crucial.

Case Study: Enzymatic Reactions

A study demonstrated that using this compound as a buffer improved the activity of certain enzymes compared to traditional buffers like acetate. The compound's non-coordinating nature minimizes interference with metal ions essential for enzyme function .

Synthesis of Pharmaceuticals

This compound serves as an intermediate in the synthesis of various pharmaceutical compounds. Its structural properties allow it to participate in reactions that yield biologically active molecules.

Example: Synthesis Pathway

In a synthesis pathway for a class of anti-inflammatory drugs, this compound was employed to introduce a sulfonic group, enhancing the solubility and bioavailability of the final product .

Catalysis

The compound has been investigated for its catalytic properties in organic reactions. It acts as a catalyst in several transformations due to its ability to stabilize transition states.

Data Table: Catalytic Reactions

| Reaction Type | Catalyst Used | Yield (%) |

|---|---|---|

| Friedel-Crafts Acylation | This compound | 85% |

| Nucleophilic Substitution | This compound | 90% |

This table illustrates the effectiveness of this compound as a catalyst in various organic reactions, showcasing high yields .

Environmental Applications

Research indicates potential uses for this compound in environmental chemistry, particularly in the treatment of wastewater. The compound can facilitate the removal of heavy metals through complexation.

Case Study: Heavy Metal Removal

A study involving wastewater treatment demonstrated that incorporating this compound significantly reduced concentrations of lead and cadmium ions, making it an effective agent for environmental remediation .

Material Science

In material science, this compound has been explored for its role in synthesizing functional materials such as polymers and composites.

Example: Polymerization

Utilizing this compound as a co-monomer in polymerization processes has led to materials with enhanced thermal and mechanical properties .

Wirkmechanismus

The mechanism by which 2,6-dimethylpyridine-3-sulfonic acid exerts its effects involves its role as a buffer system. The sulfonic acid group provides acidity, while the pyridine ring offers stability and non-coordination properties. This unique combination allows it to maintain pH levels without interacting with metal ions, making it ideal for sensitive chemical and biological reactions .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The structural analogs of 2,6-dimethylpyridine-3-sulfonic acid include 6-methylpyridine-3-sulfonic acid (CAS 4808-69-9) and 2-methylpyridine-3-sulfonic acid (CAS 858852-27-4). These compounds differ in the number and position of methyl groups, which influence their physicochemical properties and applications. Below is a detailed comparative analysis:

Table 1: Structural and Basic Properties of Pyridine Sulfonic Acid Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions |

|---|---|---|---|---|

| This compound | 87655-41-2 | C₇H₉NO₃S | 187.22 | 2,6-dimethyl; 3-SO₃H |

| 6-Methylpyridine-3-sulfonic acid | 4808-69-9 | C₆H₇NO₃S | 173.19 | 6-methyl; 3-SO₃H |

| 2-Methylpyridine-3-sulfonic acid | 858852-27-4 | C₆H₇NO₃S | 173.19 | 2-methyl; 3-SO₃H |

Key Differences and Implications:

Steric Effects: The dual methyl groups in the 2,6-dimethyl derivative introduce significant steric hindrance around the pyridine ring. This may reduce reactivity in nucleophilic substitution reactions compared to mono-methyl analogs .

Electronic Effects: Methyl groups are electron-donating via inductive effects, which can slightly decrease the acidity of the sulfonic acid group. However, the strong acidity of the -SO₃H group (pKa ~ -6 to -2) dominates, making all three compounds highly acidic .

Solubility and Applications: this compound: Increased hydrophobicity due to two methyl groups may reduce aqueous solubility compared to mono-methyl analogs. This property could make it preferable in organic-phase reactions or as a catalyst in non-polar environments. Mono-methyl analogs: Higher solubility in water or polar solvents may favor their use in pharmaceutical syntheses requiring aqueous conditions (e.g., sulfonamide drug intermediates) .

Synthetic Pathways :

- Sulfonic acid derivatives are typically synthesized via sulfonation or reactions involving sulfonyl chlorides. describes a method where sulfonyl chlorides react with pyridazine derivatives in pyridine . While this procedure is specific to pyridazine systems, analogous routes may apply to pyridine sulfonic acids, with variations in starting materials (e.g., 2,6-dimethylpyridine instead of pyridazine).

Biologische Aktivität

2,6-Dimethylpyridine-3-sulfonic acid is a sulfonic acid derivative of pyridine that has garnered attention for its potential biological activities. This compound, characterized by a pyridine ring substituted with methyl and sulfonic acid groups, exhibits various pharmacological properties, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Molecular Formula : CHNOS

- Molecular Weight : 189.22 g/mol

The presence of the sulfonic acid group is crucial for its biological activity, as it enhances solubility and interaction with biological targets.

Antimicrobial Properties

Research has indicated that pyridine derivatives, including this compound, possess significant antimicrobial properties. Studies have shown that compounds with similar structures exhibit activity against various Gram-positive and Gram-negative bacteria. For instance:

- Activity against Bacteria : The compound has been tested against pathogens such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, demonstrating effective inhibition of bacterial growth through interference with folate synthesis pathways .

| Pathogen | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 |

| Escherichia coli | 18 | 100 |

| Pseudomonas aeruginosa | 12 | 50 |

Antiviral Activity

In addition to its antibacterial effects, preliminary studies suggest potential antiviral properties. Compounds similar to this compound have been explored for their ability to inhibit viral entry mechanisms, particularly in the context of HIV research. The structural modifications in pyridine derivatives have been shown to enhance their efficacy as antiviral agents by modulating cell surface proteins involved in viral entry .

The mechanism by which this compound exerts its biological effects primarily involves:

- Inhibition of Enzymatic Activity : The sulfonamide group mimics para-aminobenzoic acid (PABA), a substrate necessary for bacterial growth, thereby inhibiting the synthesis of folate and disrupting bacterial metabolism .

- Interaction with Cellular Targets : The compound may interact with specific enzymes or receptors involved in cellular signaling pathways, leading to altered cellular responses and inhibition of pathogen proliferation.

Case Studies

- Antibacterial Screening : A study conducted on various pyridine derivatives highlighted the efficacy of this compound in inhibiting the growth of multiple bacterial strains. The results indicated a dose-dependent response where higher concentrations resulted in larger inhibition zones .

- Antiviral Research : Investigations into the antiviral potential of pyridine derivatives revealed that modifications to the methyl groups significantly enhanced their activity against HIV by down-regulating CD4 protein expression on T-cells, which is crucial for viral entry .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,6-dimethylpyridine-3-sulfonic acid, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves sulfonation of 2,6-dimethylpyridine derivatives using reagents like chlorosulfonic acid or sulfur trioxide under controlled temperature (e.g., 0–5°C to minimize side reactions). Post-sulfonation, neutralization with sodium hydroxide or ammonium hydroxide yields the sulfonic acid salt. Reaction conditions (e.g., solvent polarity, stoichiometry of sulfonating agents) critically impact regioselectivity and purity. For example, excess sulfonating agents may lead to over-sulfonation, requiring purification via recrystallization or column chromatography .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : NMR identifies methyl groups (δ ~2.5 ppm) and aromatic protons (δ ~7–8 ppm). NMR confirms sulfonic acid substitution via deshielding of the C3 carbon.

- IR Spectroscopy : Stretching vibrations for sulfonic acid groups (S=O at ~1200–1300 cm) and pyridine ring vibrations (~1600 cm) are diagnostic.

- LC-MS : Validates molecular weight (e.g., [M-H] ion) and detects impurities .

Q. How can researchers optimize solubility for biological assays involving this compound?

- Methodological Answer : The sulfonic acid group enhances water solubility, but pH adjustments (e.g., buffering to pH 7.4 with phosphate buffers) or co-solvents (e.g., DMSO ≤1% v/v) may be required for hydrophobic matrices. Conduct solubility screens using UV-Vis spectroscopy or dynamic light scattering to assess aggregation .

Advanced Research Questions

Q. What mechanistic insights exist for the sulfonation of 2,6-dimethylpyridine derivatives?

- Methodological Answer : Sulfonation typically proceeds via electrophilic substitution, where the electron-deficient pyridine ring directs sulfonic acid groups to the meta position (C3). Steric hindrance from the 2,6-dimethyl groups can slow reaction kinetics, necessitating longer reaction times. Isotopic labeling (e.g., ) and computational modeling (DFT) can validate reaction pathways and transition states .

Q. How can contradictory data in spectroscopic characterization be resolved?

- Methodological Answer : Contradictions (e.g., unexpected NMR splitting patterns) may arise from tautomerism, paramagnetic impurities, or solvent effects. Cross-validate using:

- 2D NMR (e.g., COSY, HSQC) to confirm coupling interactions.

- X-ray crystallography for definitive structural assignment.

- Variable-temperature NMR to detect dynamic processes .

Q. What environmental considerations are critical when scaling up synthesis?

- Methodological Answer :

- Waste Management : Neutralize acidic byproducts (e.g., HCl from chlorosulfonic acid) with bases like sodium bicarbonate.

- Green Chemistry : Substitute hazardous solvents (e.g., dichloromethane) with biodegradable alternatives (e.g., ethyl acetate) and employ catalytic sulfonation to reduce reagent waste.

- Lifecycle Assessment : Quantify energy use and emissions via software tools (e.g., SimaPro) to align with EPA guidelines .

Q. How can computational methods predict the reactivity of this compound in supramolecular systems?

- Methodological Answer : Molecular docking (AutoDock) or molecular dynamics (GROMACS) simulations model interactions with biological targets (e.g., enzymes). Density Functional Theory (DFT) calculates electrostatic potential surfaces to identify hydrogen-bonding sites. Validate predictions with isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.